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Compound of Interest

Compound Name: 1-Ethynyl-4-fluorobenzene

Cat. No.: B014334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1-Ethynyl-4-
fluorobenzene and its derivatives. Understanding the influence of various substituents on the

spectral characteristics of the core structure is crucial for the rational design of novel

compounds in medicinal chemistry and materials science. This document summarizes key

experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,

offering a valuable resource for the identification and characterization of these molecules.

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 1-Ethynyl-4-fluorobenzene and a

selection of its derivatives. This data facilitates a direct comparison of the effects of different

substituents on chemical shifts and vibrational frequencies.

Table 1: ¹H NMR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives
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Compound Solvent
Acetylenic H
(δ, ppm)

Aromatic H (δ,
ppm)

Other H (δ,
ppm)

1-Ethynyl-4-

fluorobenzene
CDCl₃ ~3.0-3.1 ~6.9-7.5 (m) -

1-Fluoro-4-((4-

methoxyphenyl)e

thynyl)benzene

CDCl₃ -

7.45-7.50 (m,

4H), 7.03 (t, J =

8.9 Hz, 2H), 6.88

(d, J = 9.2 Hz,

2H)

3.83 (s, 3H, -

OCH₃)[1]

1-Ethynyl-4-

nitrobenzene
CDCl₃ 3.36 (s)

8.19 (d, J=8.4

Hz, 2H), 7.64 (d,

J=8.7 Hz, 2H)

-[2]

(Z)-1-fluoro-4-(2-

methoxyvinyl)be

nzene

CDCl₃ -

7.56 – 7.51 (m,

2H), 6.99 – 6.94

(m, 2H)

6.11 (d, J = 7.0

Hz, 1H), 5.19 (d,

J = 7.0 Hz, 1H),

3.78 (s, 3H)[3]

Table 2: ¹³C NMR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives
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Compound Solvent
Acetylenic C
(δ, ppm)

Aromatic C (δ,
ppm)

Other C (δ,
ppm)

1-Ethynyl-4-

fluorobenzene
- ~77, ~83

~115 (d), ~118,

~134 (d), ~162

(d)

-

1-Fluoro-4-((4-

methoxyphenyl)e

thynyl)benzene

CDCl₃ 88.97, 86.94

162.28 (d, JC-F

= 247.9 Hz),

159.63, 133.25

(d, JC-F = 7.6

Hz), 132.98,

119.63, 115.56

(d, JC-F = 21.9

Hz), 115.13,

113.99

55.29 (-OCH₃)[1]

1-Ethynyl-4-

nitrobenzene
CDCl₃ -

147.38, 145.67,

137.15, 126.22,

124.45, 121.05

-[4]

(Z)-1-fluoro-4-(2-

methoxyvinyl)be

nzene

CDCl₃ -

167.75, 147.43,

147.41, 130.94,

128.85, 115.03,

114.86

104.60, 65.59[3]

Table 3: IR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives
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Compound Medium
ν(C≡C)
(cm⁻¹)

ν(≡C-H)
(cm⁻¹)

ν(C-F)
(cm⁻¹)

Other Key
Bands
(cm⁻¹)

1-Ethynyl-4-

fluorobenzen

e

Neat ~2100-2120 ~3300-3310 ~1230

Aromatic C-H

stretch

(~3000-

3100),

Aromatic

C=C stretch

(~1450-1600)

1-Fluoro-4-

((4-

methoxyphen

yl)ethynyl)be

nzene

Neat - - -

2971, 2846,

1605, 1513,

1288, 1253,

1092, 1029,

838, 824[1]

1-Ethynyl-4-

nitrobenzene
KBr Wafer - - -

NO₂

symmetric

and

asymmetric

stretches

1-Ethynyl-2-

fluoro-4-

methoxybenz

ene

-
~2100-

2120[5]

~3300-

3310[5]
-

Aromatic C-H

stretch (3000-

3100),

Aromatic

C=C stretch

(1450-1600)

[5]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra were recorded on a BRUKER Avance III 500MHz spectrometer or a Varian 400

MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a

reference. Coupling constants (J) are reported in Hertz (Hz). Samples were typically dissolved

in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a

Bruker Tensor 27 FT-IR or a PerkinElmer ATR-FT-IR spectrometer.[7] Spectra were typically

obtained from neat samples using an Attenuated Total Reflectance (ATR) accessory or from

KBr pellets.[8] Wavenumbers are reported in reciprocal centimeters (cm⁻¹).

Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

analysis of 1-Ethynyl-4-fluorobenzene derivatives.

Starting Materials
(e.g., 4-Fluoroiodobenzene,

Substituted Acetylene)

Cross-Coupling Reaction
(e.g., Sonogashira)
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Caption: General synthesis workflow for derivatives.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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